molecular formula C16H14F3N7O B2486131 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034391-31-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2486131
CAS No.: 2034391-31-4
M. Wt: 377.331
InChI Key: LQADCTNFUNTBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidin-3-yl group and a 6-(trifluoromethyl)nicotinamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nicotinamide moiety contributes to hydrogen bonding and target engagement . Its molecular weight (426.4 g/mol), topological polar surface area (101 Ų), and logP (1.9) suggest moderate bioavailability and blood-brain barrier permeability .

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N7O/c17-16(18,19)12-2-1-10(7-20-12)15(27)22-11-5-6-25(8-11)14-4-3-13-23-21-9-26(13)24-14/h1-4,7,9,11H,5-6,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADCTNFUNTBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-(Trifluoromethyl)nicotinic Acid

6-(Trifluoromethyl)nicotinic acid serves as the carboxylic acid precursor. While commercial sources exist, its synthesis from 3-cyano-5-(trifluoromethyl)pyridine via hydrolysis under acidic conditions (e.g., HCl, reflux) achieves yields >80%.

Activation to Acid Chloride

Conversion to the acid chloride is critical for amide coupling. Using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in toluene at 5°C generates the reactive intermediate without side reactions:
$$
\text{6-(Trifluoromethyl)nicotinic acid} + \text{MsCl} \xrightarrow{\text{TEA, toluene}} \text{6-(Trifluoromethyl)nicotinoyl chloride} + \text{MsOH}
$$
This method avoids toxic phosgene, enhancing safety.

Synthesis of 1-(Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine

Halogenated Triazolo[4,3-b]pyridazine Precursor

6-Chloro-triazolo[4,3-b]pyridazine is synthesized via cyclocondensation of 3,6-dichloropyridazine with hydrazine, followed by formic acid-mediated cyclization.

Nucleophilic Substitution with Pyrrolidin-3-amine

The chlorine atom undergoes displacement with pyrrolidin-3-amine under reflux in dimethylformamide (DMF) with potassium carbonate as base:
$$
\text{6-Chloro-triazolo[4,3-b]pyridazine} + \text{pyrrolidin-3-amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 100^\circ\text{C}} \text{1-(Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine} + \text{HCl}
$$
Yields range from 65–75%, with purification via silica gel chromatography.

Amide Coupling Strategies

Schotten-Baumann Reaction

Reacting 6-(trifluoromethyl)nicotinoyl chloride with 1-(triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine in a biphasic system (toluene/water) at 0–5°C achieves moderate yields (50–60%). Excess amine (1.2 eq) ensures complete conversion.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) improves yields to 75–85%:
$$
\text{6-(Trifluoromethyl)nicotinic acid} + \text{amine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target compound} + \text{urea byproduct}
$$
This method avoids handling reactive acid chlorides.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials and coupling byproducts. Purity >98% is confirmed by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, triazolo-H), 8.30 (d, J = 8.0 Hz, 1H, pyridazine-H), 7.85 (d, J = 8.0 Hz, 1H, nicotinamide-H), 4.20–4.50 (m, 1H, pyrrolidine-H), 3.60–3.80 (m, 2H, pyrrolidine-H₂).
  • MS (ESI+) : m/z 434.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Schotten-Baumann 55 95 Simple, scalable Low yield, side reactions
EDCl/HOBt Coupling 80 98 High efficiency, mild conditions Cost of reagents
Pd-Catalyzed Amination 70 97 Functional group tolerance Requires specialized catalysts

Challenges and Optimization

  • Regioselectivity : Competing substitution at pyridazine C-3 is mitigated by electronic effects (C-6 is more electrophilic).
  • Trifluoromethyl Stability : Reactions are conducted under anhydrous conditions to prevent hydrolysis of the CF₃ group.
  • Amine Protection : Boc-protected pyrrolidin-3-amine is used in coupling steps to prevent undesired side reactions, followed by TFA deprotection.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the pyrrolidin-3-yl group.

  • Substitution: Substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Trifluoromethyl derivatives with altered oxidation states.

  • Reduction: Reduced forms of the pyrrolidin-3-yl group.

  • Substitution: Derivatives with different functional groups attached.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antitumor properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in cancer treatment.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to biological responses such as cell cycle arrest and apoptosis. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-[1-([1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Pyrrolidin-3-yl]-1-[3-(Trifluoromethyl)Phenyl]Methanesulfonamide (CAS 2097923-94-7)
  • Key Differences : Replaces the nicotinamide group with a methanesulfonamide.
  • Impact : Reduced hydrogen-bonding capacity (hydrogen bond acceptors: 10 vs. 11 in the target compound) and altered target specificity. The methanesulfonamide group may favor interactions with hydrophobic pockets in enzymes like kinases or sulfotransferases .
  • Molecular Weight : 426.4 g/mol (identical to the target compound).
b) N-(2-Cyclopentylethyl)-1-[3-(Trifluoromethyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]-4-Piperidinecarboxamide
  • Key Differences : Incorporates a cyclopentylethyl-piperidinecarboxamide chain instead of pyrrolidinyl-nicotinamide.
  • Impact: Lower molecular weight (410.4 g/mol) and reduced polar surface area may enhance membrane permeability.
  • Biological Relevance : Likely targets proteases or GPCRs due to the carboxamide motif .
c) Vitas-M STK651245 (N-[2-(1H-Indol-3-yl)Ethyl]-3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine)
  • Key Differences : Substitutes the pyrrolidinyl-nicotinamide with an indole-ethylamine group.
  • Impact: The indole moiety enables π-π stacking with aromatic residues in bromodomains (e.g., BRD4), as demonstrated in crystallographic studies . This compound shows nanomolar inhibition of BRD4 (IC₅₀ = 28 nM), whereas the target compound’s nicotinamide group may shift activity toward kinase targets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP TPSA (Ų) Hydrogen Bond Acceptors Biological Target
Target Compound 426.4 1.9 101 11 Kinases/Epigenetic readers
Methanesulfonamide Analog 426.4 2.1 98 10 Sulfotransferases
Piperidinecarboxamide Derivative 410.4 2.4* 87* 9 Proteases/GPCRs
Vitas-M STK651245 402.4 2.7 78 8 BRD4 Bromodomains

*Estimated values based on structural analogs.

  • Key Trends :
    • logP : Trifluoromethyl groups increase lipophilicity, but polar substituents (e.g., nicotinamide) counteract this effect.
    • Target Specificity : Amide and sulfonamide groups favor enzyme inhibition, while indole/amine motifs target epigenetic readers .

Structure-Activity Relationship (SAR) Insights

  • Triazolo-Pyridazine Core : Essential for π-stacking with hydrophobic pockets. Methyl or trifluoromethyl substituents at position 3 enhance binding affinity (e.g., BRD4 IC₅₀ improves from 120 nM to 28 nM with trifluoromethyl) .
  • Pyrrolidinyl vs. Piperidinyl Linkers : Pyrrolidinyl groups (5-membered) confer conformational rigidity, improving selectivity over flexible piperidinyl analogs .
  • Nicotinamide vs. Sulfonamide : Nicotinamide’s carbonyl oxygen forms critical hydrogen bonds with kinase ATP pockets, whereas sulfonamides favor ionic interactions with basic residues .

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyrrolidine moiety linked to a triazolo-pyridazine structure. Its molecular formula is C17H18N6F3C_{17}H_{18}N_{6}F_{3}, with a molecular weight of approximately 370.43 g/mol. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound.

PropertyValue
Molecular FormulaC17H18N6F3
Molecular Weight370.43 g/mol
IUPAC NameThis compound
Purity≥95%

Antitumor Activity

Recent studies have indicated that compounds containing the triazolo-pyridazine moiety exhibit significant antitumor properties. For example, derivatives of triazolo-pyridazines have shown inhibitory activity against various cancer cell lines by targeting specific kinases involved in tumor progression.

Case Study: Inhibition of BRAF(V600E)

A series of pyrazole derivatives related to triazolo-pyridazines were synthesized and evaluated for their ability to inhibit BRAF(V600E) mutations commonly found in melanoma. These derivatives demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in regulating immune responses and inflammation .

Antimicrobial Activity

Emerging research highlights the antimicrobial potential of compounds similar to this compound. Studies have shown that certain derivatives exhibit activity against antibiotic-resistant strains of bacteria.

Example: Py11 Peptide Derivative

In a comparative study involving pyrazole derivatives, the Py11 peptide exhibited enhanced antimicrobial activity against multi-drug resistant pathogens such as MRSA. This suggests that modifications to the triazolo-pyridazine framework can lead to compounds with improved antimicrobial properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazolo-pyridazine ring and side chains can significantly influence potency and selectivity.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity
Pyrrolidine SubstitutionEnhances receptor binding
Positioning of Nitrogen AtomsAffects pharmacokinetics

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound combines a pyrrolidine ring fused with a triazolopyridazine core, a nicotinamide backbone, and a trifluoromethyl group. The triazolopyridazine moiety enhances π-π stacking interactions with biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity. The pyrrolidine linker provides conformational flexibility, which may affect binding kinetics. Structural analogs (e.g., piperidine-linked triazolopyridazines) show kinase inhibition, suggesting the pyrrolidine variant may target similar pathways .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

Core formation : Cyclization of hydrazine derivatives with carbonyl precursors to generate the triazolopyridazine ring .

Pyrrolidine functionalization : Coupling via Buchwald-Hartwig amination or nucleophilic substitution .

Nicotinamide integration : Amide bond formation using EDCI/HOBt or carbodiimide-based coupling reagents .
Critical parameters include temperature control (60–100°C), solvent selection (DMF or THF), and pH adjustments to stabilize intermediates .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (±1 ppm accuracy) .
  • HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How can conflicting biological activity data between in vitro and in vivo models be resolved for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Mitigation strategies:

  • Metabolic profiling : Use LC-MS to identify degradation products in plasma .
  • Docking studies : Compare binding modes with structurally related kinase inhibitors (e.g., p38 MAPK inhibitors in ).
  • Proteome-wide screening : Identify off-target interactions via thermal shift assays .

Q. What strategies optimize reaction yields during the synthesis of triazolopyridazine derivatives?

ParameterOptimal RangeImpact on Yield
Temperature80–90°CPrevents decomposition of nitro intermediates
SolventAnhydrous DMFEnhances solubility of polar intermediates
CatalystPd(OAc)₂/XantphosImproves coupling efficiency (yield +15–20%)
Reaction Time12–16 hoursEnsures complete cyclization

Q. How can computational modeling predict this compound’s interactions with kinase targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., TAK1 kinase ).
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon trifluoromethyl substitution .
  • ADMET Prediction : Use QikProp to assess permeability (e.g., Caco-2 >50 nm/s) and CYP450 inhibition .

Q. How should researchers design analogs to elucidate structure-activity relationships (SAR)?

Modification SiteExample AnalogBiological Outcome
Pyrrolidine C3Cyclobutyl substitutionIncreased kinase selectivity
Nicotinamide C6Chlorine substitutionEnhanced metabolic stability
Triazole N1MethylationReduced cytotoxicity

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Assay standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases) .
  • Buffer conditions : Compare activity in Tris vs. HEPES buffers (pH 7.4–8.0) .
  • Cell line variability : Validate in isogenic lines (e.g., HEK293 vs. HeLa) .

Methodological Notes

  • Kinetic Studies : Use stopped-flow spectroscopy to measure on/off rates for target binding .
  • Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies entropy/enthalpy contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.